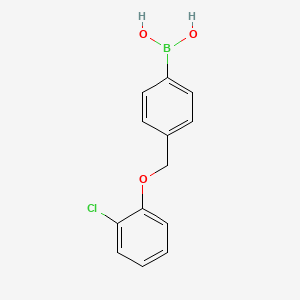

(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-[(2-chlorophenoxy)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBHOOOPDUHDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC=CC=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681341 | |

| Record name | {4-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-69-6 | |

| Record name | {4-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The compound serves as an organoboron reagent in this process.

Mode of Action

The compound participates in the Suzuki–Miyaura cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. In the transmetalation step, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium.

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The compound’s role as an organoboron reagent in this process contributes to the formation of new carbon–carbon bonds.

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared. Its stability and ease of preparation contribute to its bioavailability in the Suzuki–Miyaura cross-coupling reaction.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction. This reaction is a key step in many organic synthesis processes.

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction. The reaction conditions are exceptionally mild and tolerant of various functional groups. The compound’s stability and environmental benignity also contribute to its efficacy under these conditions.

Biological Activity

(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a boronic acid derivative known for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention for its applications in cancer treatment, antimicrobial properties, and its role as a biochemical tool in various research settings. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H12BClO2

- Molecular Weight : 248.49 g/mol

- SMILES Notation : Cc1ccc(cc1)C(Cc2ccccc2Cl)B(O)(O)O

This compound features a boronic acid functional group, which is significant for its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways. This interaction is particularly relevant in the context of cancer biology, where boronic acids can modulate the activity of proteasomes and other key regulatory proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives, including this compound. Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. For instance:

- Study Findings : In vitro assays demonstrated significant growth inhibition in ovarian cancer cell lines when treated with this compound. The mechanism involved cell cycle arrest and apoptosis induction, suggesting a potential role as a therapeutic agent in oncology .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Its effectiveness against various bacterial strains was evaluated through disk diffusion methods and minimum inhibitory concentration (MIC) assays:

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 25 | Strong |

| Pseudomonas aeruginosa | 100 | Weak |

These results indicate that the compound possesses varying degrees of antimicrobial activity, making it a candidate for further development in antibiotic therapies .

Case Studies

-

Ovarian Cancer Treatment :

- A study investigated the effects of this compound on A2780 ovarian cancer cells. The results showed that treatment led to significant apoptosis and cell cycle arrest at the G2/M phase, associated with increased caspase-3 activity. This suggests that the compound may serve as a potent anticancer agent targeting specific pathways in ovarian cancer cells .

- Antimicrobial Efficacy :

Scientific Research Applications

Anticancer Applications

Mechanism of Action

Boronic acids, including (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid, have been investigated for their potential as anticancer agents. They can inhibit proteasomes and other enzymes critical for cancer cell survival. The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for targeting cancer cells selectively.

Case Study: Prostate Cancer Treatment

Research indicates that certain boronic acids exhibit significant cytotoxic effects against prostate cancer cells while preserving healthy cell viability. For instance, derivatives similar to this compound were tested, showing reduced viability in cancer cells at concentrations as low as 5 µM, with viability dropping to 33% compared to 71% in healthy cells .

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

Drug Delivery Systems

Glucose-Responsive Systems

The ability of boronic acids to interact with glucose and other carbohydrates has led to their use in developing smart drug delivery systems. For example, chitosan nanoparticles conjugated with this compound have been shown to enhance insulin delivery in response to glucose levels .

Case Study: Insulin Delivery

A study demonstrated that insulin-loaded nanoparticles utilizing this compound showed increased insulin release at higher glucose concentrations. This property is beneficial for diabetes management, allowing for on-demand insulin delivery based on blood sugar levels.

Sensor Technologies

Biosensors for Glucose Monitoring

Due to their ability to bind selectively to sugars, boronic acids are being explored as components in biosensors for glucose monitoring. The incorporation of this compound into sensor designs allows for enhanced sensitivity and specificity in detecting glucose levels.

Case Study: Glucose Sensors

Research has shown that phenylboronic acid derivatives can be effectively used in the construction of glucose sensors that operate at physiological pH levels. These sensors can provide real-time monitoring of glucose levels, which is crucial for diabetic patients .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity

Boronic acids have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The structural features of this compound contribute to its effectiveness against resistant strains.

Case Study: Antimicrobial Efficacy

In studies assessing the antimicrobial activity of boronic compounds, this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential use as an antimicrobial agent .

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

Comparison with Similar Compounds

Comparative Structural Analysis with Analogous Boronic Acids

The structural uniqueness of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid lies in its ortho-chlorinated phenoxymethyl group. Key comparisons with structurally related compounds include:

The 2-chloro group distinguishes the target compound from methoxyethyl analogs (e.g., ), which exhibit enhanced HDAC inhibition due to their bulkier, polar substituents . Conversely, methylthio derivatives () prioritize electronic conductivity in materials applications .

Physicochemical Properties and Analytical Considerations

- Lipophilicity: The 2-chloro group increases lipophilicity (logP) compared to polar analogs like carboxy phenyl boronic acid (). This affects solubility, favoring organic solvents (e.g., DMSO, ethanol) .

- Analytical Profiling : LC-MS/MS methods (as in ) could quantify the target compound in pharmaceutical matrices, with detection limits influenced by its ionization efficiency. Impurity profiling would require monitoring related boronic acids (e.g., dechlorinated byproducts).

Preparation Methods

Synthesis of 4-((2-Chlorophenoxy)methyl)bromobenzene Precursor

The foundational step involves synthesizing the halogenated precursor, 4-((2-chlorophenoxy)methyl)bromobenzene. This is achieved via Williamson ether synthesis between 4-bromobenzyl bromide and 2-chlorophenol under basic conditions (e.g., K₂CO₃ in acetone at 60–80°C for 12–24 h). The reaction proceeds via nucleophilic substitution, yielding the ether-linked intermediate with minimal byproducts due to the steric protection of the benzyl group.

Miyaura Borylation and Hydrolysis

The brominated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (KOAc) in dioxane at 80–100°C for 6–12 h. This step installs the boronate ester, which is subsequently hydrolyzed to the boronic acid using dilute hydrochloric acid (pH 2–3) at 20–30°C for 3 h. The final product is isolated via vacuum filtration and recrystallization, achieving yields of 70–85%.

Key Reaction Conditions:

Grignard Reagent-Mediated Boronation

Formation of the Grignard Reagent

4-((2-Chlorophenoxy)methyl)bromobenzene is reacted with magnesium in anhydrous tetrahydrofuran (THF) under nitrogen to generate the corresponding Grignard reagent . Initiating the reaction requires trace iodine and controlled heating (40–50°C), as aryl bromides are less reactive than alkyl counterparts.

Borate Ester Quenching and Acid Hydrolysis

The Grignard reagent is quenched with triisobutyl borate at 0–5°C, forming a borate ester intermediate. Subsequent hydrolysis with 18% HCl at pH 2–3 liberates the boronic acid, which is extracted with toluene and purified via reduced-pressure distillation. This method yields 65–75% product but faces challenges in Grignard initiation and moisture sensitivity.

Challenges and Optimizations:

-

Moisture Sensitivity : Strict anhydrous conditions are critical to prevent reagent decomposition.

-

Reaction Time : Prolonged reflux (8–10 h) ensures complete boronate ester formation.

Direct Boronation via Friedel-Crafts Alkylation

Lewis Acid-Catalyzed Boron Trichloride Reaction

Chlorobenzene derivatives are reacted with boron trichloride (BCl₃) in the presence of AlCl₃ at 80–120°C under micro-positive pressure (0.01–0.03 MPa). This Friedel-Crafts alkylation directly installs the boronic acid group, bypassing intermediate steps. However, the method is limited by regioselectivity and requires excess BCl₃ to drive the reaction.

Hydrolysis and Purification

The crude product is precipitated using ice-cold acidic water (pH 1–2) and purified via suction filtration. While this route offers a one-pot synthesis, yields are moderate (60–70%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield | Cost Efficiency | Scalability | Key Challenges |

|---|---|---|---|---|

| Suzuki-Miyaura | 70–85% | Moderate | High | Catalyst cost |

| Grignard | 65–75% | Low | Moderate | Moisture sensitivity |

| Friedel-Crafts | 60–70% | High | Low | Regioselectivity issues |

The Suzuki-Miyaura method emerges as the most reliable, balancing yield and scalability despite palladium catalyst expenses. The Grignard approach, while cost-effective, is less suited for industrial-scale production due to stringent anhydrous requirements. Direct boronation via Friedel-Crafts is hindered by poor regiocontrol, limiting its utility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for high-yield preparation of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, (4-Formylphenyl)boronic acid can react with 2-chlorophenol derivatives under anhydrous methanol with NaBH3CN as a reducing agent, followed by purification via reverse-phase HPLC . Key considerations include maintaining a nitrogen atmosphere to prevent boronic acid oxidation and optimizing stoichiometry to minimize by-products. Reaction progress should be monitored via TLC or NMR.

Q. How can trace impurities (e.g., genotoxic derivatives) be quantified in this boronic acid?

- Methodological Answer : A validated LC-MS/MS method is effective, as demonstrated for structurally similar boronic acids. Parameters include:

- Column : C18 reverse-phase (2.1 × 50 mm, 1.8 µm).

- Mobile Phase : Gradient of 0.1% formic acid in water and acetonitrile.

- Detection : MRM mode with ESI+ ionization.

- Validation : Precision (%RSD <6.1%) and accuracy (recovery 98–102%) should be confirmed across triplicate runs. For example, carboxy phenyl boronic acid showed a %RSD of 6.1% in spiked samples .

Q. What safety protocols are critical when handling chlorinated boronic acids?

- Methodological Answer : Despite limited toxicity data for this specific compound, analogous chlorinated phenoxy derivatives (e.g., 2-(4-chloro-2-methylphenoxy)propionic acid) are suspected carcinogens. Recommendations include:

- Engineering Controls : Fume hoods for synthesis and purification.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Decontamination : Immediate shower/eye wash access and protocols for contaminated clothing (do not take home) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s reactivity in Suzuki-Miyaura cross-coupling?

- Methodological Answer : The electron-withdrawing 2-chlorophenoxy group may reduce boronic acid reactivity. To optimize coupling efficiency:

- Ligand Selection : Use Pd(OAc)₂ with SPhos or XPhos ligands to stabilize the palladium catalyst.

- Solvent System : Mix polar aprotic solvents (e.g., DMSO) with water to improve solubility.

- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) to facilitate transmetalation.

- Validation : Monitor biaryl product yield via GC-MS or HPLC .

Q. How do stability studies under varying pH and temperature inform storage conditions?

- Methodological Answer : Boronic acids are prone to protodeboronation under acidic/basic conditions. Design experiments to:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Analyze degradation via LC-MS.

- Thermal Stability : Heat samples to 40–60°C and monitor boronic acid content. For example, methyl phenyl boronic acid showed <5% degradation at 25°C but 15% loss at 60°C .

- Recommendation : Store at 2–8°C in inert, anhydrous solvents (e.g., THF) .

Q. How to resolve contradictions in catalytic activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Impurity Profiles : Use HPLC to verify purity (>95%) and quantify residual palladium (ICP-MS).

- Reaction Kinetics : Conduct time-course studies (0–24 hrs) to identify optimal reaction duration.

- Statistical Analysis : Apply ANOVA to compare yields across 3+ independent replicates. For example, carboxy phenyl boronic acid showed a ±642.1 ng/mL standard deviation in impurity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.